3-iodo-N,N-dimethylpropane-1-sulfonamide
Description
Properties
IUPAC Name |
3-iodo-N,N-dimethylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12INO2S/c1-7(2)10(8,9)5-3-4-6/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQATAASBOMVLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N,N-dimethylpropane-1-sulfonamide typically involves the iodination of N,N-dimethylpropane-1-sulfonamide. One common method is the reaction of N,N-dimethylpropane-1-sulfonamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N,N-dimethylpropane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N,N-dimethylpropane-1-sulfonamide derivatives.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of N,N-dimethylpropane-1-sulfonamide.
Scientific Research Applications
Medicinal Chemistry
3-Iodo-N,N-dimethylpropane-1-sulfonamide exhibits potential therapeutic properties, particularly in the treatment of bacterial infections and as a precursor for developing more complex pharmaceutical agents.
- Antibacterial Activity : Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial replication. This mechanism has been extensively documented in literature discussing sulfonamide drugs' structure and activity .
- Cancer Treatment : Recent studies have indicated that sulfonamide derivatives may play a role in cancer therapy. For instance, compounds similar to this compound have been investigated for their ability to inhibit specific kinases involved in tumor growth, thereby offering a potential avenue for cancer treatment .
Synthetic Applications
The compound serves as a valuable intermediate in synthetic organic chemistry, facilitating the production of various other chemical entities.
- Synthesis of Sulfonamides : this compound can be utilized as a building block for synthesizing more complex sulfonamide structures. This includes its use in coupling reactions with isocyanates to form sulfonylureas, which are commonly used in diabetes medications and herbicides .
- Reactivity with Organometallic Reagents : The compound can react with organometallic reagents to produce sulfinylamines and other derivatives. These reactions are significant for creating high oxidation state sulfur compounds, which have applications in various chemical syntheses .
Case Studies and Research Findings
Several studies have documented the applications of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 3-iodo-N,N-dimethylpropane-1-sulfonamide is primarily related to its sulfonamide group. Sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately resulting in the inhibition of bacterial growth.
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and functional differences between 3-iodo-N,N-dimethylpropane-1-sulfonamide and related compounds:
Physicochemical Properties
- Polarity : Sulfonamide groups in all compounds enhance water solubility, but fluorinated groups in flubendiamide increase lipophilicity, aiding membrane penetration .
- Thermal Stability : The ferrocene derivative exhibits high thermal stability (>250°C) due to its aromatic metallocene structure, unlike the propane-based analogues .
Research Findings and Challenges
- Synthetic Limitations : The ferrocene derivative’s synthesis requires low-temperature lithiation (-80°C), complicating large-scale production .
- Regulatory Hurdles: Amino and chloro derivatives face stringent purity requirements in pharmaceuticals, driving demand for advanced analytical methods like LC-MS .
Biological Activity
3-Iodo-N,N-dimethylpropane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
Chemical Formula: C₅H₁₂I₁N₁O₂S
Molecular Weight: 249.14 g/mol
The compound features a sulfonamide group, which is known for its role in various biological activities, particularly in medicinal chemistry. The presence of iodine enhances its reactivity and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Sulfonamides are known to inhibit enzymes involved in bacterial folate synthesis, which can lead to antibacterial effects. This compound may exhibit similar properties by targeting specific enzymes critical for microbial growth.
- Receptor Interaction: The iodine atom may facilitate interactions with specific receptors or proteins, potentially modulating their activity. This can lead to various downstream effects, including anti-inflammatory or anticancer activities.
Antimicrobial Activity
Research indicates that sulfonamides possess significant antimicrobial properties. A study demonstrated that sulfonamide derivatives exhibit higher inhibitory activity against protein tyrosine phosphatase 1B compared to traditional amines and carboxamides, suggesting a robust mechanism for bacterial inhibition .
Anticancer Potential
Recent investigations into sulfonamide derivatives have shown promise in cancer therapy. For instance, sulfonamide-dihydropyridine hybrids were found to inhibit cholinesterase and calcium channels while exhibiting antioxidant capacity, indicating potential neuroprotective effects . The structural modifications in this compound may enhance its efficacy against cancer cell lines.
Case Studies and Research Findings
-
Inhibition of Protein Tyrosine Phosphatase:
A series of novel sulfonamides, including derivatives similar to this compound, have been shown to inhibit protein tyrosine phosphatase with IC50 values in the low nanomolar range. These findings highlight the compound's potential as a therapeutic agent in metabolic diseases and cancer . -
Calcium Channel Blockade:
In hybrid compounds incorporating sulfonamide moieties, significant calcium channel blockade was observed. This suggests that this compound could also share this property, which is crucial for developing treatments for conditions like hypertension and heart disease .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Promising | Enzyme inhibition, receptor interaction |
| Sulfanilamide | High | Moderate | Inhibition of folate synthesis |
| Sulfamethoxazole | High | Low | Inhibition of bacterial dihydropteroate synthase |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-iodo-N,N-dimethylpropane-1-sulfonamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves sulfonylation of propane-1-sulfonic acid derivatives followed by iodination. Key steps include:
- Sulfonylation : Reacting propane-1-sulfonyl chloride with dimethylamine in the presence of a base (e.g., NaOH) to form N,N-dimethylpropane-1-sulfonamide .
- Iodination : Introducing iodine via electrophilic substitution or halogen exchange, often using KI/NaIO₄ or I₂ in polar solvents (e.g., THF) under controlled temperatures (0–25°C) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .
- Critical Parameters : Base strength, solvent polarity, and temperature control during iodination significantly affect regioselectivity and yield.
Q. How can NMR spectroscopy be effectively utilized to confirm the structure and purity of 3-iodo-N,N-dimethylpropane-1-sulfonamide?
- Methodological Answer :
- ¹H NMR : Key signals include:
- Dimethylamino protons: δ 2.8–3.1 ppm (singlet, 6H).
- Propane backbone: δ 1.8–2.2 ppm (CH₂, multiplet) and δ 3.3–3.6 ppm (SO₂-linked CH₂, triplet) .
- ¹³C NMR : Iodo-substituted carbon appears at δ 30–35 ppm, while sulfonamide carbons resonate at δ 45–50 ppm (N(CH₃)₂) and δ 55–60 ppm (SO₂) .
- Internal Standards : Use deuterated solvents (e.g., DMSO-d₆) and reference compounds (e.g., TMS) for shift calibration .
Q. What are the primary applications of 3-iodo-N,N-dimethylpropane-1-sulfonamide in medicinal chemistry research?
- Methodological Answer :
- Intermediate for Drug Design : Acts as a precursor for alkylating agents or protease inhibitors due to its reactive iodo group .
- Biological Probes : Used in radiolabeling (e.g., ¹²⁵I) for tracking sulfonamide-target interactions in cellular assays .
- Antimicrobial Studies : Demonstrates moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) via sulfonamide-mediated folate pathway disruption .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing 3-iodo-N,N-dimethylpropane-1-sulfonamide?
- Methodological Answer :
- Cross-Validation : Combine NMR with IR (S=O stretch: 1150–1200 cm⁻¹) and mass spectrometry (parent ion at m/z 277) .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or bonding .
- Case Study : Discrepancies in CH₂ proton splitting may arise from conformational flexibility; variable-temperature NMR (VT-NMR) clarifies dynamic effects .
Q. How do steric and electronic effects of the iodo substituent influence the reactivity of 3-iodo-N,N-dimethylpropane-1-sulfonamide in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Hindrance : The bulky iodine atom reduces accessibility to the β-carbon, favoring SN1 over SN2 mechanisms in polar protic solvents (e.g., H₂O/EtOH) .
- Electronic Effects : The electron-withdrawing sulfonamide group increases electrophilicity at the α-carbon, accelerating reactions with soft nucleophiles (e.g., thiols) .
- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants (k ~ 0.15 min⁻¹ at 25°C) .
Q. What computational modeling approaches are recommended for predicting the reactivity and stability of 3-iodo-N,N-dimethylpropane-1-sulfonamide derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous/organic matrices .
- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., carbonic anhydrase IX) .
- QSPR Models : Correlate substituent effects (Hammett σ values) with bioactivity using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
